molecular formula C23H25ClN2OS B2520180 N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide CAS No. 919704-06-6

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide

Cat. No.: B2520180
CAS No.: 919704-06-6
M. Wt: 412.98
InChI Key: SNKQKNRBTYZKIG-UHFFFAOYSA-N
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Description

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide is a synthetic organic compound featuring a complex molecular architecture designed for advanced chemical and pharmacological research. Its structure is based on a 1H-indole scaffold, a privileged structure in medicinal chemistry that is present in numerous biologically active compounds and natural products . The core indole system is further functionalized at the 2-position with a 4-chlorophenyl group and at the 3-position with a sulfanyl ethyl chain that terminates in a cyclohexanecarboxamide moiety. This specific combination of an aromatic chlorophenyl group, a sulfur-containing linker, and a lipophilic cyclohexane group makes it a compound of significant interest for structure-activity relationship (SAR) studies. Indole derivatives are known to participate in a wide range of visible light-mediated chemical transformations, which are valuable for further functionalization and probe development . Researchers can leverage this compound as a key intermediate in organic synthesis or as a candidate for screening in various biological assays. It is provided as a For Research Use Only (RUO) product and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h4-5,8-13,17,26H,1-3,6-7,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKQKNRBTYZKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may include the following steps:

    Formation of the indole core: Reacting 4-chlorophenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.

    Thioether formation: Introducing the sulfanyl group by reacting the indole derivative with an appropriate thiol compound.

    Amide coupling: Finally, coupling the resulting thioether-indole derivative with cyclohexanecarboxylic acid or its derivatives to form the desired compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include modified indole derivatives with altered functional groups.

Scientific Research Applications

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Indole-Ethylamide Backbones

Key Compounds :

N-[2-(1H-Indol-3-yl)Ethyl]Hexanamide and N-[2-(1H-Indol-3-yl)Ethyl]Benzamide

  • Structural Differences : Lack sulfanyl and 4-chlorophenyl groups; shorter/lipophilic aliphatic or aromatic substituents.
  • Functional Impact : These compounds inhibit melatonin-induced synchronization in Plasmodium falciparum but lack intrinsic activity, suggesting their effects are context-dependent .
  • Activity Comparison : The target compound’s 4-chlorophenyl group may enhance target affinity, while the sulfanyl linker could improve membrane permeability compared to these analogues.

N-[2-(1H-Indol-3-yl)Ethyl]-4-Methyl-Benzenesulfonamide

  • Structural Differences : Replaces cyclohexanecarboxamide with a benzenesulfonamide group.
  • Synthesis : Prepared via hydroformylation/Fischer indolization (59% yield) .
  • Functional Impact : Sulfonamide groups typically enhance metabolic stability but may reduce bioavailability due to higher polarity.

Analogues with Sulfanyl or Chlorophenyl Modifications

2-({1-[2-(1-Azepanyl)-2-Oxoethyl]-1H-Indol-3-yl}Sulfanyl)-N-(4-Chlorophenyl)Acetamide Structural Similarities: Shares sulfanyl and 4-chlorophenyl groups. Key Differences: Uses acetamide and azepanyl moieties instead of cyclohexanecarboxamide. Molecular Weight: 456.001 g/mol (vs. ~482 g/mol for the target compound) .

2-(4-Chlorophenyl)-2-(2-(4-Chlorophenyl)-1H-Indol-3-yl)Indolin-3-One Structural Differences: Contains dual 4-chlorophenyl groups and an indolinone core. Synthesis: Prepared via Te(II)-redox catalysis (71% yield) . Activity: The indolinone scaffold may confer redox activity absent in the target compound.

Cyclohexanecarboxamide Derivatives

N-(1-Cyanocyclohexyl)-1-Morpholinocyclohexanecarboxamide Structural Differences: Includes morpholine and cyanocyclohexyl groups. Synthesis: Achieved via multicomponent reaction (81% yield) . Thermal Properties: Melting point 115–118°C, higher than typical indole derivatives, reflecting increased rigidity .

N-[2-(1H-Indol-3-yl)Ethyl]-2-Acetylthiazole-4-Carboxamide

  • Structural Differences : Replaces cyclohexane with a thiazole-acetyl group.
  • Activity : Demonstrates algaecidal properties, highlighting how heterocyclic substitutions redirect biological function .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Notable Activity Reference
Target Compound ~482 4-Cl-phenyl, sulfanyl, cyclohexanecarboxamide N/A Hypothesized antiplasmodial
N-[2-(1H-Indol-3-yl)Ethyl]Hexanamide ~258 Hexanamide N/A Melatonin pathway modulation
N-[2-(1H-Indol-3-yl)Ethyl]-4-Methyl-Benzenesulfonamide ~330 Benzenesulfonamide 59% N/A
2-({1-[2-(1-Azepanyl)-2-Oxoethyl]-1H-Indol-3-yl}Sulfanyl)-N-(4-Chlorophenyl)Acetamide 456.001 Azepanyl, acetamide N/A N/A
N-(1-Cyanocyclohexyl)-1-Morpholinocyclohexanecarboxamide 320.233 Morpholine, cyanocyclohexyl 81% N/A

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely employs DCC-mediated coupling (common for amides) , whereas analogues use hydroformylation or Te(II)-catalysis .
  • The 4-chlorophenyl group may enhance parasite membrane targeting .
  • Physicochemical Properties : Cyclohexanecarboxamide increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to polar sulfonamides .

Biological Activity

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. The following sections detail its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN2O4S2
  • Molecular Weight : 474.98 g/mol
  • InChIKey : ASASIGROUHTVSX-UHFFFAOYSA-N

The compound features a cyclohexanecarboxamide core with a 4-chlorophenyl group and an indole moiety linked via a sulfanyl group, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors in the central nervous system (CNS), potentially modulating neurotransmitter systems.
  • Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes involved in signal transduction pathways, contributing to its therapeutic effects.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis via caspase activation
PC3 (Prostate)6.8Cell cycle arrest and apoptosis

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models, suggesting potential use in treating inflammatory diseases.

  • Animal Models : In murine models of arthritis, treatment with the compound resulted in reduced inflammation and joint destruction.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, indicating potential applications in neurodegenerative diseases.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound against several cancer types. The results indicated a dose-dependent inhibition of cell proliferation and enhanced apoptosis markers in treated cells .

Research on Anti-inflammatory Properties

In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

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